Cas no 466-14-8 (2-bromo-2-ethyl-3-methylbutanamide)
466-14-8 structure
Product Name:2-bromo-2-ethyl-3-methylbutanamide
CAS-nummer:466-14-8
MF:C7H14BrNO
MW:208.096161365509
CID:329237
PubChem ID:216287
Update Time:2025-04-19
2-bromo-2-ethyl-3-methylbutanamide Chemische en fysische eigenschappen
Naam en identificatie
-
- Butanamide,2-bromo-2-ethyl-3-methyl-
- 2-ethyl-2-bromo-3-methyl-butyric acid amide
- 2-Brom-2-ethylisovaleramid
- 2-bromo-2-ethyl-3-methylbutanamide
- 2-Bromo-N-ethyl-N-isopropylacetamide
- alpha-Ethyl-alpha-brom-isovaleramid
- Ibrotalum
- Ibrotamida
- Ibrotamide
- Ibrotamide [INN:DCF]
- Ibrotamidum
- UNII-09C8B34RDF
- DTXSID80861954
- 09C8B34RDF
- 466-14-8
- ibrotal
- Butanamide, 2-bromo-2-ethyl-3-methyl-
- SCHEMBL1641878
- IBROTAMIDE [INN]
- Ibrotamid
- EN300-1654363
- Q27236478
- 2-BROMO-2-ETHYLISOVALERAMIDE
- 3-(R)-Amino-piperidin-2-one?hydrochloride
- CHEMBL2103967
- NS00127014
-
- Inchi: 1S/C7H14BrNO/c1-4-7(8,5(2)3)6(9)10/h5H,4H2,1-3H3,(H2,9,10)
- InChI-sleutel: YQZUCYWIGWXZQO-UHFFFAOYSA-N
- LACHT: BrC(C(N)=O)(CC)C(C)C
Berekende eigenschappen
- Exacte massa: 207.02588g/mol
- Monoisotopische massa: 207.02588g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 119
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: none
- Topologisch pooloppervlak: 43.1Ų
Experimentele eigenschappen
- Dichtheid: 1.3583 (rough estimate)
- Smeltpunt: 50.5°C
- Brekindex: 1.5500 (estimate)
2-bromo-2-ethyl-3-methylbutanamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG29890-2.5g |
Ibrotamide |
466-14-8 | 95% | 2.5g |
$4620.00 | 2024-04-20 | |
| A2B Chem LLC | AG29890-50mg |
Ibrotamide |
466-14-8 | 95% | 50mg |
$658.00 | 2024-04-20 | |
| A2B Chem LLC | AG29890-100mg |
Ibrotamide |
466-14-8 | 95% | 100mg |
$847.00 | 2024-04-20 | |
| A2B Chem LLC | AG29890-250mg |
Ibrotamide |
466-14-8 | 95% | 250mg |
$1192.00 | 2024-04-20 | |
| A2B Chem LLC | AG29890-500mg |
Ibrotamide |
466-14-8 | 95% | 500mg |
$1860.00 | 2024-04-20 | |
| A2B Chem LLC | AG29890-1g |
Ibrotamide |
466-14-8 | 95% | 1g |
$2373.00 | 2024-04-20 | |
| Enamine | EN300-1654363-0.05g |
2-bromo-2-ethyl-3-methylbutanamide |
466-14-8 | 95% | 0.05g |
$591.0 | 2023-06-04 | |
| Enamine | EN300-1654363-0.1g |
2-bromo-2-ethyl-3-methylbutanamide |
466-14-8 | 95% | 0.1g |
$771.0 | 2023-06-04 | |
| Enamine | EN300-1654363-0.25g |
2-bromo-2-ethyl-3-methylbutanamide |
466-14-8 | 95% | 0.25g |
$1099.0 | 2023-06-04 | |
| Enamine | EN300-1654363-0.5g |
2-bromo-2-ethyl-3-methylbutanamide |
466-14-8 | 95% | 0.5g |
$1733.0 | 2023-06-04 |
2-bromo-2-ethyl-3-methylbutanamide Gerelateerde literatuur
-
1. Crystal and molecular structure of trichloro(dimethyl sulphoxide)bispyridinerhodium(III)Paolo Colamarino,Pierluigi Orioli J. Chem. Soc. Dalton Trans. 1976 845
-
2. Reactivity of [NBu4]2[Mo2Br6] with several uni- and poly-dentate phosphines. X-Ray structure of [NBu4][MoBr4(Ph2PCH2CH2PPh2)]Pilar Salagre,Jesús-Eduardo Sueiras,Xavier Solans,Gabriel Germain J. Chem. Soc. Dalton Trans. 1985 2263
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